1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O4/c1-3-33-19-9-6-15(10-20(19)32-2)22-26-21(34-28-22)12-29-23(31)18-11-17(27-30(18)13-25-29)14-4-7-16(24)8-5-14/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYAEWBPPYABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal and materials science.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide with carboxylic acid derivatives under acidic or basic conditions.
- Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core : This involves cyclization reactions that integrate the pyrazole and triazine functionalities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structure suggests it may interact with various molecular targets involved in inflammatory pathways. Inhibition of specific enzymes or receptors can lead to reduced levels of inflammatory cytokines such as TNF and IL-17 . This mechanism positions the compound as a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, with some showing promising results in inhibiting cell proliferation . The specific mechanisms are still under investigation but may involve modulation of signaling pathways critical for cancer cell survival.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy. The most active derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting a novel mechanism of action that warrants further exploration .
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that the compound could effectively reduce pro-inflammatory cytokine levels in stimulated immune cells. These findings support its potential application in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by modulating various signaling pathways such as the MAPK/ERK pathway. It has shown potential in inhibiting cell proliferation and inducing apoptosis in several cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer and leukemia cells by disrupting the normal cell cycle and promoting programmed cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential use in developing new antimicrobial agents .
Enzyme Inhibition
Another significant application lies in its ability to inhibit specific enzymes related to various diseases. The compound has been found to inhibit kinases and proteases crucial for cancer progression and inflammation. Its action on enzymes like acetylcholinesterase indicates potential use in treating neurodegenerative diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to reduce inflammation markers in animal models, suggesting its potential therapeutic role in conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the applications of this compound:
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .
- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Candida species, showing a potency greater than traditional antifungal agents like ketoconazole .
- Enzyme Inhibition Research : A study focused on the inhibitory effects of this compound on acetylcholinesterase revealed promising results for potential use in Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on core structures, substituents, and reported activities:
Key Observations
Core Structure Differences: The target’s pyrazolo[1,5-d][1,2,4]triazinone core differs from the pyrazolo[1,5-a][1,3,5]triazinone in by the position of ring fusion (1,5-d vs. 1,5-a) and triazine substitution (1,2,4 vs. 1,3,5). Oxadiazole-containing analogues (e.g., ID 942034-80-2 in ) share the 1,2,4-oxadiazole moiety but lack the fused triazinone system, highlighting the target’s unique hybrid design .
Substituent Effects :
- The 4-fluorophenyl group in the target compound is analogous to substituents in kinase inhibitors (e.g., imatinib), where fluorine enhances metabolic stability and hydrophobic interactions .
- Ethoxy and methoxy groups on the oxadiazole-linked phenyl ring may improve solubility compared to purely hydrophobic substituents (e.g., chlorophenyl in ID 942034-80-2) .
Synthesis Pathways :
- The target’s synthesis likely involves multi-component reactions (similar to ) or intramolecular cyclization of urea/thiourea intermediates (as in ) .
- The oxadiazole ring could be formed via cyclization of amidoxime precursors, a common strategy for 1,2,4-oxadiazoles .
The 4-fluorophenyl and oxadiazole groups may confer anti-inflammatory or anticancer activity, as seen in structurally related triazoles and oxadiazoles .
Critical Analysis of Evidence Limitations
- Gaps in Direct Data: None of the provided sources explicitly describe the target compound’s synthesis or bioactivity. Predictions rely on structural parallels to compounds with reported activities (e.g., anti-inflammatory triazoles in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
